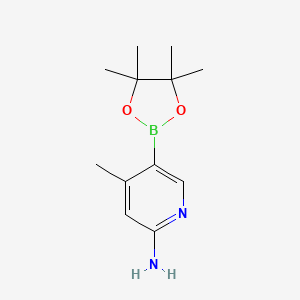

4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine

Description

4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine (CAS: 1220219-94-2) is a pyridine-based organoboron compound featuring a boronic ester group at the 5-position and a methyl substituent at the 4-position of the pyridine ring. Its molecular formula is C14H23BN2O2 (MW: 262.16 g/mol). This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl or heteroaryl structures, critical in pharmaceutical and materials science research .

Propriétés

IUPAC Name |

4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19BN2O2/c1-8-6-10(14)15-7-9(8)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLMWZDGOUKBTRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Direct C-H Borylation

Iridium-catalyzed C-H borylation offers a step-economical route but suffers from poor regioselectivity for 4-methylpyridines. Computational studies indicate that the methyl group at position 4 electronically deactivates position 5, reducing borylation efficiency.

Protecting Group Strategies

Temporary protection of the amine as a tert-butoxycarbonyl (Boc) group prevents boronate hydrolysis during acidic workups. However, Boc removal under mild acidic conditions risks boronate ester degradation, limiting practicality.

Scalability and Industrial Considerations

Kilogram-scale synthesis requires:

Analyse Des Réactions Chimiques

4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine can undergo various chemical reactions, including:

Oxidation: The boronate ester group can be oxidized to form the corresponding boronic acid.

Suzuki-Miyaura Coupling: This compound can participate in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides to form carbon-carbon bonds.

Hydrolysis: The boronate ester can be hydrolyzed under acidic or basic conditions to yield the corresponding boronic acid.

Applications De Recherche Scientifique

4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine has several applications in scientific research:

Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry.

Medicinal Chemistry: This compound is explored for its potential in drug discovery and development, especially in the design of boron-containing drugs.

Material Science: It is used in the development of new materials with unique properties, such as boron-doped polymers.

Mécanisme D'action

The mechanism of action of 4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine largely depends on the specific reactions it undergoes. In Suzuki-Miyaura coupling, the boronate ester group reacts with a halide in the presence of a palladium catalyst to form a new carbon-carbon bond. The boron atom in the compound acts as a nucleophile, facilitating the formation of the desired product .

Comparaison Avec Des Composés Similaires

Key Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS | Molecular Formula | MW (g/mol) | Key Substituents | Reactivity Notes |

|---|---|---|---|---|---|

| Target Compound | 1220219-94-2 | C14H23BN2O2 | 262.16 | 4-Me, 5-boronic ester, 2-NH2 | Moderate reactivity, balanced electronics |

| 4-(Trifluoromethyl) Analogue | 944401-57-4 | C12H16BF3N2O2 | 288.07 | 4-CF3, 5-boronic ester, 2-NH2 | High reactivity due to -CF3 EWG |

| 3-Chloro-N-methyl Derivative | 1257432-01-1 | C12H18BClN2O2 | 268.55 | 3-Cl, 5-boronic ester, 2-NHMe | Susceptible to nucleophilic substitution |

| Pyrimidine-Based Analog | 944401-58-5 | C13H22BN3O2 | 263.15 | Pyrimidine core, N-iPr | Enhanced electron deficiency |

Research Findings

- Electronic Effects : Electron-withdrawing groups (e.g., -CF3) enhance boronic ester reactivity in cross-couplings, while electron-donating groups (e.g., -Me) reduce it .

- Steric Considerations : Bulky substituents (e.g., N-iPr) near the boronic ester can hinder catalyst access, necessitating optimized reaction conditions .

- Biological Relevance : Trifluoromethyl derivatives show improved blood-brain barrier penetration in preclinical studies, highlighting their utility in neuropharmacology .

Activité Biologique

4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article summarizes the biological activity of this compound based on available research findings, including its pharmacological effects, mechanisms of action, and safety profiles.

The compound has the following chemical properties:

- Molecular Formula : CHBNO

- Molecular Weight : 219.09 g/mol

- CAS Number : 957065-99-5

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Anticancer Activity

- Recent studies indicate that derivatives of pyridine compounds exhibit significant anticancer properties. The compound has shown promising results against various cancer cell lines. For instance, it demonstrated an IC value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells while showing a much lower effect on non-cancerous MCF10A cells . This selectivity suggests a potential for therapeutic application in targeted cancer treatments.

-

Mechanism of Action

- The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of specific signaling pathways associated with cell proliferation and survival. It has been noted for its ability to induce apoptosis and inhibit matrix metalloproteinases (MMPs), which are involved in tumor metastasis .

-

Safety Profile

- Safety studies have indicated that the compound possesses a favorable safety profile. In vivo studies involving oral administration in mice showed no significant adverse effects at doses up to 40 mg/kg . Additionally, it exhibited low toxicity against normal liver cells compared to its effects on cancer cells.

Case Studies

Several case studies have highlighted the efficacy of this compound:

| Study | Cancer Type | IC Value | Observations |

|---|---|---|---|

| Study A | MDA-MB-231 (TNBC) | 0.126 μM | Strong inhibitory effect on proliferation |

| Study B | MCF10A (non-cancerous) | >10 μM | Minimal effect indicating selectivity |

| Study C | In vivo (mouse model) | N/A | Significant reduction in tumor metastasis |

Pharmacodynamics and Pharmacokinetics

Pharmacokinetic studies suggest that the compound has high plasma stability with a half-life greater than 12 hours . Its pharmacodynamic properties indicate a strong potential for use in therapeutic settings due to its ability to reduce viral loads significantly in infection models.

Q & A

Q. What are the primary synthetic applications of 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine in organic chemistry?

This compound is predominantly used in Suzuki-Miyaura cross-coupling reactions due to its boronic ester functional group. For example, it serves as a key intermediate in synthesizing pyrrolo[2,3-d]pyrimidine derivatives, as demonstrated in a protocol using Pd(II) acetate, catalyst A™, and aqueous NaHCO₃ at 100°C, yielding 51% after purification via gradient chromatography (hexane/acetone) . The boronic ester moiety facilitates carbon-carbon bond formation with aryl halides or triflates under palladium catalysis.

Q. How is the compound typically characterized after synthesis?

Electrospray ionization mass spectrometry (ESI-MS) and nuclear magnetic resonance (NMR) are standard methods. For instance, ESI-MS confirmed a molecular ion peak at m/z 254.1 (M+H) for a related pyrrolo[2,3-d]pyrimidine product . NMR (¹H and ¹³C) is critical for verifying regiochemistry and substituent positions, as seen in the analysis of pyrimidin-4-amine derivatives .

Q. What purification techniques are recommended for isolating this compound?

Flash column chromatography with a hexane/acetone gradient (0–100% acetone) is commonly employed to isolate the compound and remove Pd catalyst residues . For sensitive intermediates, preparative HPLC or recrystallization may be used to enhance purity.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in Suzuki-Miyaura couplings involving this boronic ester?

Key variables include:

- Catalyst selection : Pd(II) acetate with ligand systems (e.g., catalyst A™) improves efficiency compared to Pd(PPh₃)₄ .

- Base choice : Aqueous NaHCO₃ is preferred over stronger bases to minimize protodeboronation .

- Solvent system : 2-methyltetrahydrofuran enhances solubility and reduces side reactions compared to DME/H₂O mixtures .

- Temperature : Reactions at 100°C for 3 hours balance yield and decomposition risks .

Q. What analytical strategies address contradictions in spectroscopic data for derivatives of this compound?

- High-resolution mass spectrometry (HRMS) resolves ambiguities in molecular ion peaks.

- 2D NMR techniques (e.g., COSY, HSQC) clarify complex splitting patterns in pyridine/pyrimidine derivatives .

- X-ray crystallography provides definitive structural confirmation, as applied to related pyrimidin-4-amine crystals .

Q. What are common side reactions during its use in cross-coupling, and how are they mitigated?

- Protodeboronation : Minimized by using anhydrous solvents and avoiding strong bases.

- Homocoupling : Addressed by degassing reagents to exclude oxygen, which inhibits Pd(0) oxidation .

- Residual Pd contamination : Reduced by post-reaction washes with aqueous EDTA or diatomaceous earth filtration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.